(2-Chloro-5-methylpyridin-3-yl)methanol
Overview
Description
(2-Chloro-5-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . It is a halogenated heterocyclic compound, specifically a chlorinated derivative of pyridine. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylpyridin-3-yl)methanol typically involves the chlorination of 3-methylpyridine followed by a hydroxymethylation reaction. One common method involves the reaction of 3-methylpyridine with phosgene (COCl2) in the presence of a base such as trimethylamine at temperatures ranging from -30°C to +50°C . The intermediate product, trimethyl(5-methylpyridin-2-yl)ammonium chloride, is then further reacted with phosgene at temperatures between 50°C and 150°C to yield 2-chloro-5-methylpyridine . This intermediate can then be hydroxymethylated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydroxymethylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a methylpyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
Major products formed from these reactions include:
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
Reduction: 5-Methylpyridin-3-ylmethanol.
Substitution: 2-Amino-5-methylpyridin-3-ylmethanol.
Scientific Research Applications
(2-Chloro-5-methylpyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and hydroxyl group allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Chloro-5-methylpyridin-3-yl)methanol include:
(5-Chloro-2-methoxypyridin-3-yl)methanol: A methoxy derivative with similar reactivity.
(2-Chloro-6-phenylpyridin-4-yl)methanol: A phenyl-substituted derivative with different steric properties.
(2-Methyl-6-phenylpyridin-3-yl)methanol: A methyl and phenyl-substituted derivative with unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the chlorine atom and hydroxyl group on the pyridine ring allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWUUTWVUVPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476605 | |
Record name | (2-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518314-64-2 | |
Record name | 2-Chloro-5-methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518314-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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